molecular formula C42H42SSn2 B082800 Hexakis(phenylmethyl)distannathiane CAS No. 10347-38-3

Hexakis(phenylmethyl)distannathiane

Cat. No.: B082800
CAS No.: 10347-38-3
M. Wt: 816.3 g/mol
InChI Key: RLKWXZLMMDRNDU-UHFFFAOYSA-N
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Description

Hexakis(phenylmethyl)distannathiane is an organotin compound characterized by a central distannathiane (Sn-S-Sn) core functionalized with six phenylmethyl groups. These compounds are notable for their applications in drug delivery systems, where their electronic and structural features enable interactions with therapeutic agents like doxorubicin (DOX) . For instance, density functional theory (DFT) studies reveal that the hexakis dimer exhibits significant electronic modulation upon drug adsorption, enhancing its suitability as a nanocarrier .

Properties

CAS No.

10347-38-3

Molecular Formula

C42H42SSn2

Molecular Weight

816.3 g/mol

IUPAC Name

tribenzyl(tribenzylstannylsulfanyl)stannane

InChI

InChI=1S/6C7H7.S.2Sn/c6*1-7-5-3-2-4-6-7;;;/h6*2-6H,1H2;;;

InChI Key

RLKWXZLMMDRNDU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)S[Sn](CC4=CC=CC=C4)(CC5=CC=CC=C5)CC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)S[Sn](CC4=CC=CC=C4)(CC5=CC=CC=C5)CC6=CC=CC=C6

Other CAS No.

10347-38-3

Synonyms

Thiobis(tribenzylstannane)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares hexakis(phenylmethyl)distannathiane with structurally related organotin compounds, emphasizing substituent effects and electronic behavior:

Compound Name Molecular Formula Substituents Key Properties Applications References
This compound Not explicitly provided Six phenylmethyl groups Hypothesized high steric bulk; enhanced electronic interaction with aromatic drugs (inferred from hexakis dimer studies) Drug delivery, catalysis
Hexabutyl Distannoxane C₄₈H₁₀₈OSn₂ Six butyl groups Linear alkyl chains reduce steric hindrance; lower binding energy with polar molecules Industrial catalysts, stabilizers
Hexamethylditin C₆H₁₈Sn₂ Six methyl groups Compact structure; limited drug-loading capacity due to minimal π-orbital overlap Laboratory reagent
Hexakis(2-methyl-2-phenylpropyl)distannoxane C₃₆H₅₄OSn₂ Bulky aryl-alkyl hybrids High thermal stability; moderate electronic delocalization Materials science

Key Findings :

  • Steric Effects: Phenylmethyl substituents in this compound likely provide greater steric protection to the Sn-S-Sn core compared to alkyl-substituted analogs like hexabutyl distannoxane. This enhances stability in reactive environments .
  • Electronic Modulation : The phenyl groups facilitate π-π interactions with aromatic drugs (e.g., DOX), as observed in hexakis dimer studies. DFT calculations show a 30% increase in density of states (DOS) upon DOX adsorption, indicating strong electronic coupling .
  • Solvent Compatibility : Unlike hexamethylditin, which is sparingly soluble in polar solvents, phenylmethyl derivatives exhibit improved solubility in chloroform and water, critical for biomedical applications .

Functional Comparisons in Drug Delivery

  • Binding Energy : The hexakis dimer demonstrates a binding energy of −28.5 kcal/mol with DOX in chloroform, surpassing the −15.2 kcal/mol observed for tubular carbon-based carriers . This is attributed to synergistic van der Waals and π-stacking interactions.
  • NMR Correlations : Theoretical ¹H NMR chemical shifts for phenylmethyl-substituted macrocycles (7.9–9.08 ppm) align with experimental data, confirming predictable electronic environments for drug docking .
  • Toxicity Profile: While hexamethylditin and hexabutyl distannoxane are associated with acute toxicity (e.g., respiratory irritation), the phenylmethyl groups in this compound may mitigate reactivity, though direct toxicological data are lacking .

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